

Theoretical Exploration of 2-Acetyl-1-Tosylpyrrole: A Technical Whitepaper

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Compound of Interest

Compound Name: 2-Acetyl-1-tosylpyrrole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of **2-acetyl-1-tosylpyrrole**, a substituted pyrrole derivative. In the absence of direct experimental and computational studies on this specific molecule, this paper synthesizes available data on the constituent moieties, 2-acetylpyrrole and N-tosylpyrroles, to project the physicochemical properties, reactivity, and spectroscopic characteristics of the title compound. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into its potential behavior and outlining a roadmap for future computational and experimental investigations.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds and functional materials.^[1] The introduction of an acetyl group at the C2 position and a tosyl group at the N1 position of the pyrrole ring is anticipated to significantly modulate its electronic properties and chemical reactivity. The 2-acetyl group, a deactivating meta-directing group, and the N-tosyl group, a strong electron-withdrawing group, collectively influence the aromaticity and nucleophilicity of the pyrrole core. This whitepaper aims to provide a theoretical framework for understanding **2-acetyl-1-tosylpyrrole**, thereby guiding its potential applications in medicinal chemistry and organic synthesis.

Projected Physicochemical and Spectroscopic Properties

The properties of **2-acetyl-1-tosylpyrrole** can be extrapolated from the known data of 2-acetylpyrrole and the general effects of N-tosylation on the pyrrole ring.

Physicochemical Properties of 2-Acetylpyrrole

The foundational moiety, 2-acetylpyrrole, is a well-characterized compound. Its key properties are summarized in the table below. The introduction of the bulky, electron-withdrawing tosyl group is expected to increase the melting point, boiling point, and molecular weight, while likely decreasing its solubility in non-polar solvents.

Property	Value for 2-Acetylpyrrole	Reference
Molecular Formula	C ₆ H ₇ NO	
Molecular Weight	109.13 g/mol	
Appearance	White to beige crystalline powder	[2]
Melting Point	88-93 °C	
Boiling Point	220 °C	
SMILES	<chem>CC(=O)c1ccc[nH]1</chem>	

Spectroscopic Data of 2-Acetylpyrrole

The spectroscopic data for 2-acetylpyrrole provides a baseline for predicting the spectral characteristics of its N-tosylated derivative.

¹H NMR Spectroscopy of 2-Acetylpyrrole (90 MHz, CDCl₃)[\[3\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.4 (broad s)	Singlet (broad)	1H	N-H
6.9-7.0 (m)	Multiplet	1H	H5
6.8-6.9 (m)	Multiplet	1H	H3
6.1-6.2 (m)	Multiplet	1H	H4
2.4 (s)	Singlet	3H	-COCH ₃

¹³C NMR Spectroscopy of 2-Acetylpyrrole (25.16 MHz, CDCl₃)[3]

Chemical Shift (ppm)	Assignment
188.46	C=O
132.17	C2
125.58	C5
117.51	C3
110.48	C4
25.43	-COCH ₃

Infrared (IR) Spectroscopy of 2-Acetylpyrrole[4]

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretch
~1650	C=O stretch

For **2-acetyl-1-tosylpyrrole**, the broad N-H signal in the ¹H NMR spectrum will be absent. The protons on the tosyl group will appear in the aromatic region (around 7-8 ppm), and a singlet for the tosyl methyl group will be present around 2.4 ppm. In the ¹³C NMR spectrum, additional

signals for the tosyl group carbons will be observed. The IR spectrum will lack the N-H stretching band.

Theoretical Considerations of Reactivity

The N-tosyl group is a strong electron-withdrawing group that significantly decreases the electron density of the pyrrole ring, thereby deactivating it towards electrophilic aromatic substitution. This deactivation is expected to be more pronounced than that caused by the 2-acetyl group alone.

Electrophilic Aromatic Substitution

While N-tosylpyrroles are generally less reactive towards electrophiles, acylation has been reported to occur.[5] For **2-acetyl-1-tosylpyrrole**, any further electrophilic substitution would be highly disfavored due to the presence of two deactivating groups. If a reaction were to occur under harsh conditions, the substitution would likely be directed to the C4 position, as the C3 and C5 positions are more deactivated by the adjacent acetyl and tosyl groups, respectively.

Nucleophilic Reactions

The acetyl group's carbonyl carbon is susceptible to nucleophilic attack. Standard carbonyl chemistry, such as reductions, Grignard reactions, and Wittig reactions, should be feasible. The N-tosyl group is generally stable under these conditions but can be cleaved under specific reductive conditions.[6]

Proposed Experimental and Computational Workflows

To validate the theoretical considerations presented, a structured experimental and computational approach is necessary.

Synthesis Protocol

A plausible synthetic route to **2-acetyl-1-tosylpyrrole** would involve the N-tosylation of 2-acetylpyrrole.

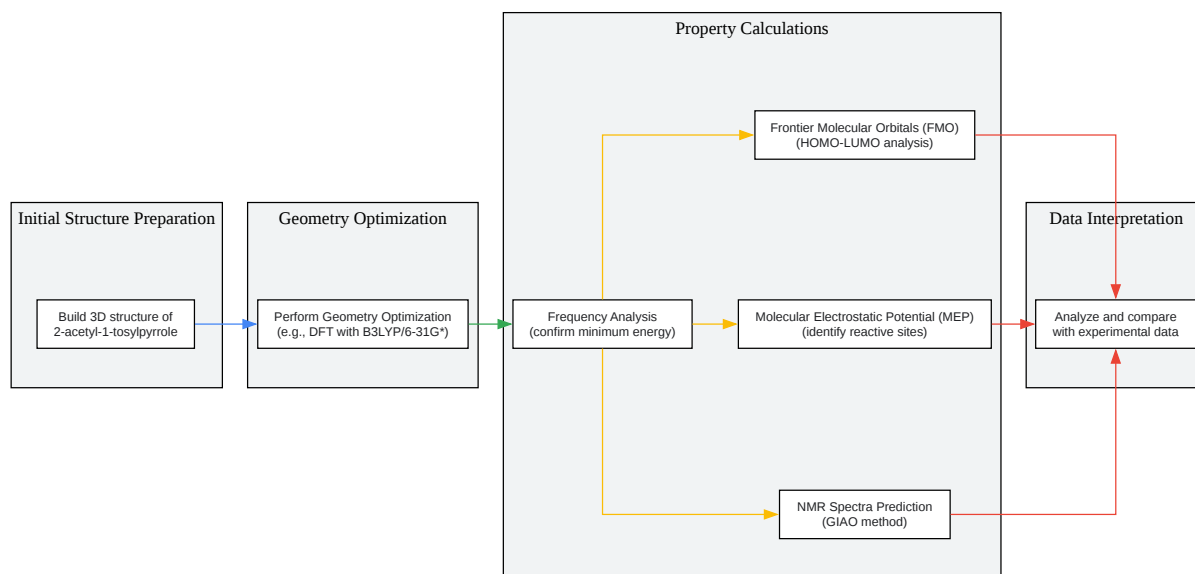
Reaction: 2-acetylpyrrole + p-toluenesulfonyl chloride → **2-acetyl-1-tosylpyrrole**

Detailed Methodology:

- Dissolve 2-acetylpyrrole in a suitable aprotic solvent (e.g., THF, DCM).
- Add a base (e.g., triethylamine, pyridine, or sodium hydride for deprotonation).
- Cool the mixture in an ice bath.
- Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work-up the reaction by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO_4).
- Purify the crude product by column chromatography or recrystallization.

Computational Analysis Workflow

A systematic computational study would provide significant insights into the molecule's structure and properties.

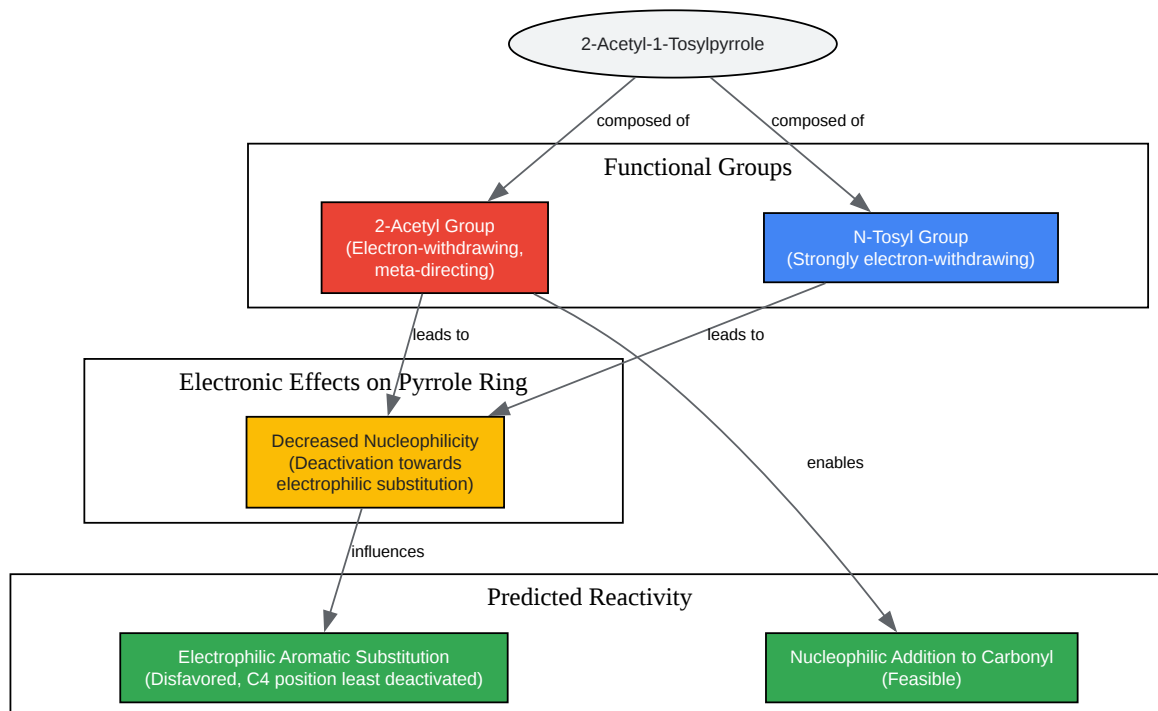


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Caption: Proposed workflow for computational analysis.

Logical Relationships and Reactivity Summary

The interplay between the acetyl and tosyl groups dictates the overall chemical behavior of the molecule.



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Caption: Functional group effects on reactivity.

Conclusion

This technical guide provides a foundational theoretical understanding of **2-acetyl-1-tosylpyrrole** by synthesizing information from its constituent moieties. The presence of both the 2-acetyl and N-tosyl groups is predicted to render the pyrrole ring electron-deficient, significantly influencing its reactivity, particularly towards electrophilic substitution. The provided synthetic and computational workflows offer a clear path for future experimental validation and in-depth characterization of this molecule. Such studies will be crucial in unlocking its potential in drug discovery and organic synthesis.

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